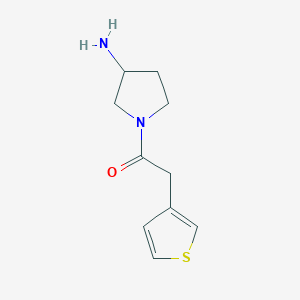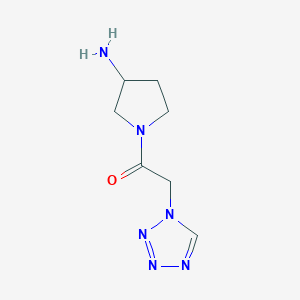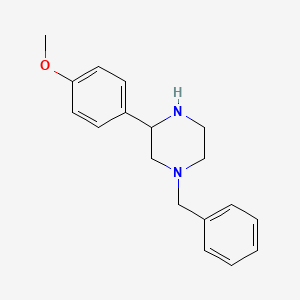
1-苄基-3-(4-甲氧基苯基)哌嗪
描述
1-Benzyl-3-(4-methoxyphenyl)piperazine is a chemical compound of the piperazine class . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-Benzyl-3-(4-methoxyphenyl)piperazine is C12H18N2O. It has an average mass of 206.284 Da and a monoisotopic mass of 206.141907 Da .科学研究应用
药理学研究
该化合物因其与哌嗪类药物的结构相似性而被用于药理学研究。 它在开发治疗中枢神经系统疾病的新疗法方面尤其重要,因为它可以作为创建与各种神经递质受体相互作用的分子支架 .
材料科学
在材料科学中,该化合物独特的化学结构可以被探索用于合成新型有机材料。 其潜在应用包括创建需要特定分子相互作用的新型聚合物或涂层 .
分析化学
1-苄基-3-(4-甲氧基苯基)哌嗪可以用作分析化学中的参考化合物,用于识别和分析查获材料中类似的哌嗪衍生物,这对法医科学至关重要 .
生物学研究
对哌嗪衍生物生物活性的研究表明,它们可能对各种生物通路产生重大影响。 因此,该化合物可用于研究其与生物系统的相互作用,这可能导致发现新的生物活性 .
化学合成
作为一种通用的中间体,该化合物被用于合成各种化学品,包括药物、农药和染料。 它在合成复杂分子方面发挥着至关重要的作用,在合成化学中不可或缺 .
医学研究
在医学研究中,该化合物的衍生物因其潜在的治疗效果而受到研究。 例如,它们已被研究用于诱导良性前列腺增生的凋亡,这可能导致治疗该病的新方法 .
神经科学
鉴于其对神经递质系统的影响,1-苄基-3-(4-甲氧基苯基)哌嗪是神经科学研究的候选药物,它可以帮助理解神经精神疾病的机制,并有助于开发神经保护药物 .
环境科学
在环境科学中,该化合物可用于研究哌嗪衍生物在环境中的降解及其对生态系统的潜在影响。 了解其分解产物及其影响对于环境监测和保护至关重要 .
作用机制
- Unlike other α1 antagonists, HJZ-12 induces apoptosis (programmed cell death) in prostate cells independently of α1 receptor blocking .
Mode of Action
Biochemical Pathways
- HJZ-12 affects several pathways:
- HJZ-12 triggers apoptotic pathways in prostate cells, leading to cell death. RNA-Seq analysis identified anti-apoptotic genes (e.g., Bcl-3, Bmi-1) influenced by HJZ-12. HJZ-12 inhibits cell viability without affecting proliferation .
生化分析
Biochemical Properties
1-Benzyl-3-(4-methoxyphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This interaction results in the inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, 1-Benzyl-3-(4-methoxyphenyl)piperazine has been found to bind to serotonin receptors, influencing serotonin signaling pathways .
Cellular Effects
1-Benzyl-3-(4-methoxyphenyl)piperazine exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase-3 and caspase-9 . This compound also affects cell signaling pathways, such as the mitochondrial pathway, leading to the release of cytochrome c and the activation of Bax proteins . Furthermore, 1-Benzyl-3-(4-methoxyphenyl)piperazine influences gene expression and cellular metabolism, contributing to its cytotoxic effects on cancer cells .
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-3-(4-methoxyphenyl)piperazine involves several key interactions at the molecular level. It binds to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . This compound also interacts with serotonin receptors, modulating serotonin signaling pathways . Additionally, 1-Benzyl-3-(4-methoxyphenyl)piperazine induces apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to DNA fragmentation and nuclear condensation . These molecular interactions contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3-(4-methoxyphenyl)piperazine have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed . Long-term studies have shown that prolonged exposure to 1-Benzyl-3-(4-methoxyphenyl)piperazine can lead to sustained inhibition of acetylcholinesterase activity and continuous modulation of serotonin signaling pathways . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-Benzyl-3-(4-methoxyphenyl)piperazine vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function by increasing acetylcholine levels . At higher doses, it can induce toxic effects, such as nausea, anxiety, and hallucinations . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
1-Benzyl-3-(4-methoxyphenyl)piperazine is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme system . The compound is metabolized into various metabolites, which are then excreted through the urine. Key enzymes involved in its metabolism include CYP3A4 and CYP2D6 . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, 1-Benzyl-3-(4-methoxyphenyl)piperazine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to other tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . Transporters and binding proteins, such as P-glycoprotein, facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of 1-Benzyl-3-(4-methoxyphenyl)piperazine is critical for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria of cells . In the mitochondria, it interacts with key proteins involved in the apoptotic pathway, such as cytochrome c and Bax . This subcellular localization is essential for its ability to induce apoptosis and modulate cellular processes.
属性
IUPAC Name |
1-benzyl-3-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-17-9-7-16(8-10-17)18-14-20(12-11-19-18)13-15-5-3-2-4-6-15/h2-10,18-19H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMDMYKRKYICEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468136.png)

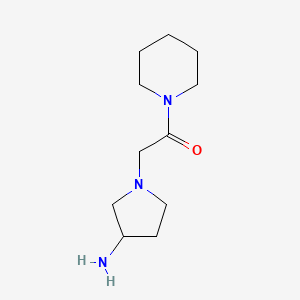


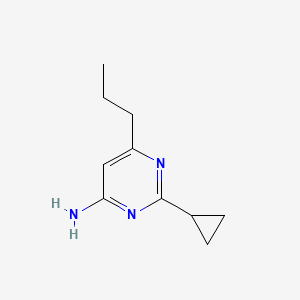
![Methyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1468145.png)
![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1468147.png)
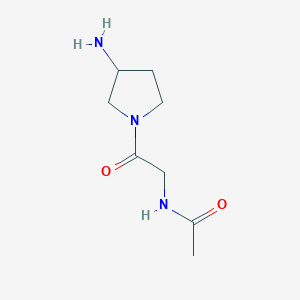
![4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1468149.png)
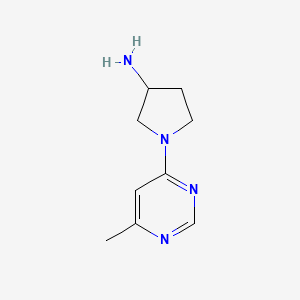
![2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468151.png)
